molecular formula C17H13BrClNO2 B297461 5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No. B297461
M. Wt: 378.6 g/mol
InChI Key: LIDHRXSMOWVZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly known as 'BCEIC' and is a derivative of indole, a heterocyclic organic compound. BCEIC has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of BCEIC is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. BCEIC has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and Physiological Effects:
BCEIC has been found to have several biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce inflammation and oxidative stress, which can contribute to the development of several diseases. BCEIC has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of BCEIC is its potential use in the treatment of cancer and neurodegenerative diseases. It has been found to be effective in vitro and in animal studies, and further research is needed to determine its efficacy in humans. One of the limitations of BCEIC is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on BCEIC. One area of research is the development of more efficient synthesis methods to increase the yield of the product. Another area of research is the investigation of the molecular pathways involved in the anticancer and neuroprotective effects of BCEIC. Further research is also needed to determine the optimal dosage and administration route for BCEIC in humans.
In conclusion, BCEIC is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied in detail. Further research is needed to determine its efficacy in humans and to investigate its molecular pathways.

Synthesis Methods

The synthesis of BCEIC involves the reaction of 2-(4-chlorophenoxy)ethylamine with 5-bromoindole-3-carbaldehyde. The reaction is carried out under acidic conditions, and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

BCEIC has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its anticancer properties, and it has been found to inhibit the growth of several cancer cell lines. BCEIC has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. It has been found to have neuroprotective properties and can reduce oxidative stress in the brain.

properties

Product Name

5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde

Molecular Formula

C17H13BrClNO2

Molecular Weight

378.6 g/mol

IUPAC Name

5-bromo-1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde

InChI

InChI=1S/C17H13BrClNO2/c18-13-1-6-17-16(9-13)12(11-21)10-20(17)7-8-22-15-4-2-14(19)3-5-15/h1-6,9-11H,7-8H2

InChI Key

LIDHRXSMOWVZRD-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl

Canonical SMILES

C1=CC(=CC=C1OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.